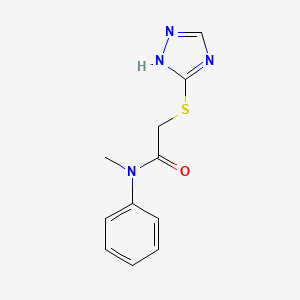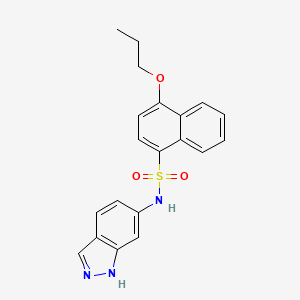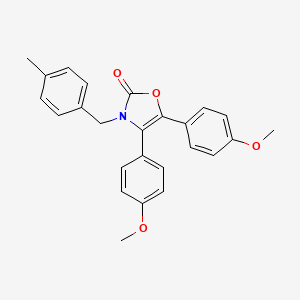![molecular formula C20H21Cl2N3O B11495401 N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11495401.png)
N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a benzodiazole ring, which is a fused bicyclic structure containing both benzene and diazole rings. The compound also features a butanamide group, which is an amide derivative of butanoic acid. The presence of the 2,4-dichlorophenyl group adds to its chemical complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the benzodiazole core. This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. The 2,4-dichlorophenyl group is then introduced through a Friedel-Crafts alkylation reaction using 2,4-dichlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the coupling of the benzodiazole derivative with butanoyl chloride in the presence of a base like triethylamine to form the desired butanamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzodiazole derivatives with nucleophiles replacing the chlorine atoms.
Scientific Research Applications
N-(2-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the signaling pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(2-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE: Similar structure but with an acetamide group instead of a butanamide group.
N-(2-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPIONAMIDE: Similar structure but with a propionamide group instead of a butanamide group.
Uniqueness
The uniqueness of N-(2-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanamide group, along with the 2,4-dichlorophenyl and benzodiazole moieties, contributes to its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C20H21Cl2N3O |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-[2-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]butanamide |
InChI |
InChI=1S/C20H21Cl2N3O/c1-2-5-20(26)23-11-10-19-24-17-6-3-4-7-18(17)25(19)13-14-8-9-15(21)12-16(14)22/h3-4,6-9,12H,2,5,10-11,13H2,1H3,(H,23,26) |
InChI Key |
HFFVPWOBVWRQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-10-oxo-8-pyridin-3-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11495318.png)
![4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile](/img/structure/B11495324.png)

![6-[(2E)-2-(5-bromo-2-hydroxybenzylidene)-1-ethylhydrazinyl]-2-chloro-4-methylpyridine-3-carbonitrile](/img/structure/B11495348.png)

![Pyrazol-3-one, 4-isopropyl-1,5-dimethyl-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2-dihydro-](/img/structure/B11495353.png)
![6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B11495362.png)
![3-(4-Chlorophenyl)-6-methylidene-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11495369.png)
![5-(aminomethyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B11495373.png)
![N-(furan-2-ylmethyl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11495379.png)
![11-(2-chlorophenyl)-3-(4-fluorophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11495382.png)
![ethyl 3,3,3-trifluoro-N-[(4-fluorophenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B11495389.png)

![6-[(6-chloro-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B11495395.png)
